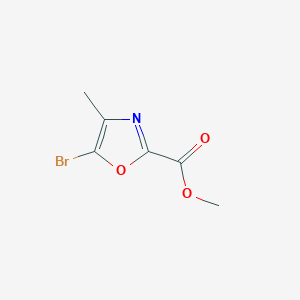![molecular formula C17H17N3O4 B13434818 Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate is a complex organic compound with a molecular formula of C17H17N3O4 and a molecular weight of 327.335 g/mol . This compound belongs to the class of imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate involves several steps. Common synthetic routes include the Debus-Radiszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with DNA or RNA, affecting gene expression and cellular function .
Comparación Con Compuestos Similares
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities, including antibacterial and antifungal properties.
Benzodiazepine derivatives: These compounds are known for their sedative and anxiolytic effects and are commonly used in the treatment of anxiety and insomnia.
The uniqueness of this compound lies in its combined imidazole and benzodiazepine structures, which confer a unique set of biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
methyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H17N3O4/c1-23-10-5-6-12-11(8-10)16(21)19-7-3-4-13(19)15-14(17(22)24-2)18-9-20(12)15/h5-6,8-9,13H,3-4,7H2,1-2H3/t13-/m0/s1 |
Clave InChI |
CSVPDOWDUJFRFZ-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N3C=NC(=C3[C@@H]4CCCN4C2=O)C(=O)OC |
SMILES canónico |
COC1=CC2=C(C=C1)N3C=NC(=C3C4CCCN4C2=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


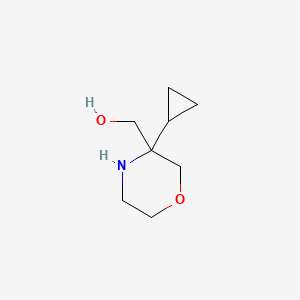
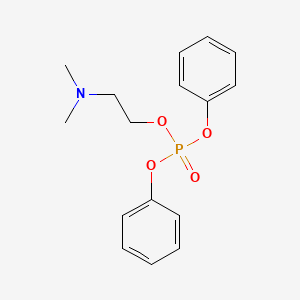
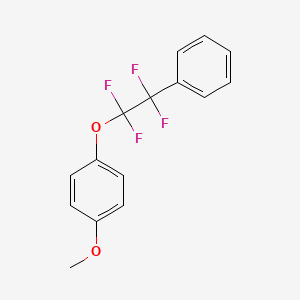
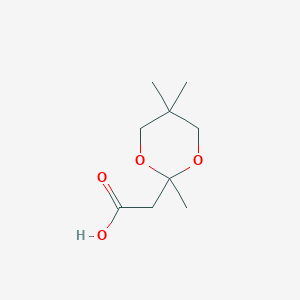
![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
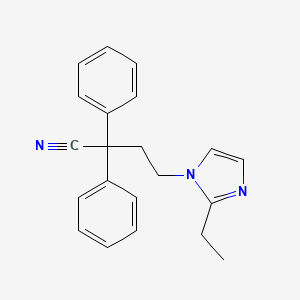

![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)


![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)
